molecular formula C12H14BrNO B1293981 1-(2-Bromobutanoyl)indoline CAS No. 1119450-42-8

1-(2-Bromobutanoyl)indoline

Cat. No. B1293981
M. Wt: 268.15 g/mol
InChI Key: KKHAKDWYZMWANQ-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)indoline is a biochemical used for proteomics research . It has a molecular formula of C12H14BrNO and a molecular weight of 268.16 .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromobutanoyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring . This forms a two-ring heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Bromobutanoyl)indoline are not available, indoline structures are known to undergo various chemical reactions. For instance, they can be synthesized by an intramolecular Diels-Alder reaction .


Physical And Chemical Properties Analysis

1-(2-Bromobutanoyl)indoline has a molecular weight of 268.16 . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Organic & Biomolecular Chemistry

  • Application : Indolizine, a nitrogen-containing heterocycle, and its derivatives have potential biological activities. Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .
  • Method : Many approaches for their synthesis have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
  • Results : This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .

Pharmaceuticals

  • Application : Drugs containing indoline have played important roles in disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .
  • Method : The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
  • Results : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

Biological Applications

  • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Method : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Synthetic and Pharmaceutical Chemistry

  • Application : C2-functionalized indoles have substantial importance in synthetic and pharmaceutical chemistry .
  • Method : This review focuses on the C2 umpolung of indoles via the indirect approach which is less explored .
  • Results : As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHAKDWYZMWANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobutanoyl)indoline

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